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Abstract

Deanol, also known as 2-(dimethylamino)ethanol (DMAE), is a compound with a multifaceted
history, from its initial investigation as a potential therapeutic agent for a range of neurological
and psychiatric conditions to its current status as a widely available dietary supplement. This
technical guide provides a comprehensive overview of the discovery, synthesis, and historical
clinical evaluation of Deanol. It delves into the proposed mechanisms of action, primarily
focusing on its interaction with cholinergic pathways, and critically examines the evidence from
key clinical trials in attention-deficit/hyperactivity disorder (ADHD), tardive dyskinesia, and
Alzheimer's disease. Detailed experimental methodologies from these seminal studies are
presented to allow for a thorough understanding of the research landscape. Quantitative data
from these trials are summarized in structured tables for comparative analysis. Furthermore,
this guide includes visualizations of the proposed signaling pathways and experimental
workflows to facilitate a deeper comprehension of the scientific journey of Deanol.

Introduction: The Genesis of a Controversial
Molecule

Deanol, a tertiary amine and an analogue of choline, first garnered significant scientific interest
in the mid-20th century. Its structural similarity to choline, a precursor to the neurotransmitter
acetylcholine, fueled speculation about its potential to modulate cholinergic activity in the brain.
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This hypothesis positioned Deanol as a candidate for treating various neurological and
psychiatric disorders believed to involve cholinergic deficits.

Initially introduced as a prescription medication under the trade name Deaner by Riker
Laboratories, Deanol was prescribed for conditions such as "minimal brain dysfunction,” a
precursor to the modern diagnosis of ADHD.[1] However, its clinical efficacy remained a subject
of debate, and with the advent of more targeted and effective pharmaceuticals, its use in
mainstream medicine declined. Subsequently, Deanol found a new life in the burgeoning
dietary supplement market, where it is often promoted for cognitive enhancement and other
health benefits. This guide aims to provide a rigorous scientific examination of the historical and
empirical data surrounding Deanol, offering a valuable resource for researchers and
professionals in the field of drug development.

History and Discovery

The synthesis of 2-(dimethylamino)ethanol was first achieved in the early 20th century during
broader explorations of amino alcohol derivatives.[2] A common and industrially scalable
method involves the reaction of dimethylamine with ethylene oxide.[2]

In the mid-20th century, the pioneering work of Dr. Carl C. Pfeiffer brought Deanol into the
realm of psychopharmacology. Dr. Pfeiffer, a physician and biochemist, investigated the
therapeutic potential of various substances, including Deanol, within the framework of what
would later be termed orthomolecular psychiatry. His early research suggested that Deanol
possessed stimulant-like properties.

Riker Laboratories, a pharmaceutical company founded in 1846, developed and marketed
Deanol as the prescription drug Deaner.[3] The company expanded its operations globally,
including to Australia in 1958 and was later acquired by 3M Pharmaceuticals in 1970.[3]
Deaner was primarily prescribed for children with learning and behavior problems.[4] Despite
its initial clinical use, rigorous evidence for its efficacy was limited, leading to a gradual decline
in its prescription.

Chemical Synthesis and Properties

Deanol is a colorless, viscous liquid with a characteristic fish-like odor.[5] It is bifunctional,
containing both a tertiary amine and a primary alcohol group.[5]
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Synthesis:

The most prevalent industrial synthesis of Deanol is through the reaction of dimethylamine with
ethylene oxide.[2] This reaction is typically carried out under pressure and at elevated
temperatures.

(CH3)2NH + C2H4O - (CHs3)2NCH2CH20H

Alternative synthesis methods have also been described, such as the reaction of 2-
aminoethanol with formaldehyde followed by reduction.[6]

Proposed Mechanism of Action: The Cholinergic
Hypothesis and Its Challenges

The primary hypothesis for Deanol's mechanism of action has centered on its role as a
precursor to acetylcholine (ACh).[7] The theory posited that Deanol could cross the blood-brain
barrier, be methylated to choline, and subsequently converted to ACh, thereby enhancing
cholinergic neurotransmission.

Caption: Proposed metabolic pathway of Deanol to Acetylcholine.

However, this hypothesis has been met with considerable scientific debate. Studies in animal

models have yielded conflicting results regarding Deanol's ability to increase brain ACh levels.
[8] Some research suggests that Deanol is a weak competitive inhibitor of high-affinity choline
transport, which could potentially reduce ACh synthesis.[8] Other studies indicate that Deanol
administration can increase plasma and brain choline concentrations, but not necessarily ACh
levels.[8]

An alternative hypothesis suggests that Deanol's effects may be mediated by its influence on
choline metabolism in peripheral tissues.[9] By inhibiting choline metabolism outside the central
nervous system, Deanol could increase the availability of choline in the bloodstream for
transport into the brain.[9]
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Caption: Workflow for investigating Deanol's effect on acetylcholine.

Clinical Investigations: A Review of Key Trials

Deanol has been the subject of numerous clinical trials for various conditions, with the most
prominent being in the areas of ADHD, tardive dyskinesia, and Alzheimer's disease. The results
of these trials have been largely inconclusive, contributing to its decline as a mainstream
pharmaceutical.

Attention-Deficit/Hyperactivity Disorder (Minimal Brain
Dysfunction)

One of the earliest and most cited studies was conducted by Lewis and Young in 1975,
comparing Deanol to methylphenidate and placebo in children with "minimal brain dysfunction.”

[1]

Table 1: Summary of a Clinical Trial of Deanol for Minimal Brain Dysfunction
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Parameter Details
Study Design Double-blind, placebo-controlled
Participants 74 children with learning and behavior problems

Deanol (500 mg/day), Methylphenidate (40

Interventions
mg/day), Placebo

Duration 3 months
Both Deanol and methylphenidate showed
significant improvement on several

Key Outcomes psychometric tests compared to placebo. The
pattern of improvement differed slightly between
the two active treatments.

Adverse Effects Not detailed in the abstract.

Experimental Protocol: Lewis and Young (1975)

o Participant Selection: 74 children referred for learning and behavior problems were screened

for neurological or psychiatric illness.

o Randomization: Participants were randomly assigned to receive Deanol, methylphenidate, or
a placebo in a double-blind manner.

o Dosage: The maintenance dose for Deanol was 500 mg daily, and for methylphenidate, it

was 40 mg daily.

o Assessments: A battery of assessments was administered before and after the 3-month
treatment period, including behavior rating forms, reaction time tests, and a series of
standard psychometric tests.

 Statistical Analysis: The abstract mentions significant improvements but does not detail the

statistical methods used.

Tardive Dyskinesia
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Several studies in the late 1970s and early 1980s investigated Deanol for the treatment of
tardive dyskinesia, a movement disorder often caused by long-term use of antipsychotic
medications.

Table 2: Summary of a Clinical Trial of Deanol for Tardive Dyskinesia

Parameter Details
Study Design Double-blind, placebo-controlled, crossover trial
Participants 14 patients with tardive dyskinesia

] Deanol acetamidobenzoate (2.0 g/day ) and
Intervention
placebo

Duration 4 weeks for each treatment period

Both the Deanol and placebo groups showed

significant improvement from baseline, but there
Key Outcomes o o )

was no statistically significant difference

between the two treatments.

Adverse Effects Not detailed in the abstract.

Experimental Protocol: George et al. (1981)

o Participant Selection: 33 chronic psychiatric hospital subjects with oral tardive dyskinesia
were included.

o Group Allocation: Subjects were matched for the severity of symptoms and then randomly
assigned to one of three groups: placebo, 1 g/day Deanol, or 2 g/day Deanol.

» Blinding: The study was conducted in a double-blind manner.
e Duration: The treatment period was 30 days.
o Assessments: The severity of tardive dyskinesia was rated before and after treatment.

» Statistical Analysis: Statistical analysis was performed to compare the mean ratings of
movements between the groups.
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Alzheimer's Disease

The potential cholinergic effects of Deanol also led to its investigation as a treatment for

Alzheimer's disease.

Table 3: Summary of a Clinical Trial of Deanol for Alzheimer's Disease

Parameter

Details

Study Design

Double-blind, placebo-controlled trial

Participants

27 patients with moderately severe or severe

Alzheimer's disease

Intervention

Deanol and placebo

Duration

Not specified in the abstract, but withdrawals

occurred within the first 5 weeks

Key Outcomes

No significant benefit was observed with Deanol

treatment.

Adverse Effects

Drowsiness, retardation, increased confusion,
and mild elevation of blood pressure were
reported in the Deanol group, leading to the

withdrawal of 6 out of 13 patients.

Experimental Protocol: Fisman et al. (1981)

Participant Selection: 27 patients diagnosed with moderately severe or severe Alzheimer's

disease were enrolled.

Randomization: Patients were randomly assigned to receive either Deanol or a placebo in a

double-blind fashion.

Assessments: The efficacy of the treatment was evaluated, although the specific outcome

measures are not detailed in the abstract.

Safety Monitoring: Adverse effects were monitored throughout the trial.
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Conclusion: An Unresolved Scientific Narrative

The history of Deanol is a compelling case study in the evolution of psychopharmacology and
the challenges of translating preclinical hypotheses into clinical efficacy. While the initial
premise of Deanol as a cholinergic precursor was scientifically plausible, subsequent research
has revealed a more complex and contested mechanism of action. The early clinical trials,
while suggestive of some potential benefits in certain conditions, were often limited by small
sample sizes and methodological inconsistencies. The lack of robust and reproducible
evidence for its efficacy ultimately led to its decline as a prescription medication.

Today, Deanol continues to be marketed as a dietary supplement, often with claims of cognitive
enhancement that are not well-supported by the existing scientific literature.[10] For
researchers and drug development professionals, the story of Deanol underscores the
importance of rigorous, well-controlled clinical trials and a thorough understanding of a
compound's pharmacokinetic and pharmacodynamic properties. While the therapeutic potential
of Deanol remains largely unproven, its history provides valuable lessons for the ongoing quest
to develop effective treatments for complex neurological and psychiatric disorders. Further
research, employing modern methodologies, would be necessary to definitively elucidate the
true pharmacological profile and any potential clinical utility of this controversial molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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